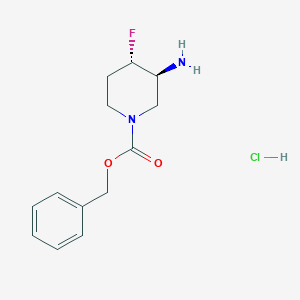
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The presence of both amino and fluorine groups in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which is a common scaffold in medicinal chemistry.
Fluorination: Introduction of the fluorine atom at the 4-position of the piperidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group is introduced at the 3-position through nucleophilic substitution reactions using reagents like sodium azide followed by reduction.
Carboxylation: The carboxylate group is introduced via esterification or amidation reactions.
Benzyl Protection: The benzyl group is added to protect the amino group during subsequent reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of each step.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium thiolate (NaSR) or sodium alkoxide (NaOR) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, aldehydes, and acids, depending on the specific reaction conditions and reagents used.
科学研究应用
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in nucleophilic attacks, while the carboxylate group can form ionic interactions with target molecules. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- (3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate
- (3S,4R)-rel-3-Amino-1-Boc-4-fluoropiperidine
- (3,4)-cis-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is unique due to the presence of the benzyl group, which provides additional steric and electronic properties. This enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
属性
分子式 |
C13H18ClFN2O2 |
|---|---|
分子量 |
288.74 g/mol |
IUPAC 名称 |
benzyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12-;/m0./s1 |
InChI 键 |
RZHUCBOTPKCYGH-FXMYHANSSA-N |
手性 SMILES |
C1CN(C[C@@H]([C@H]1F)N)C(=O)OCC2=CC=CC=C2.Cl |
规范 SMILES |
C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
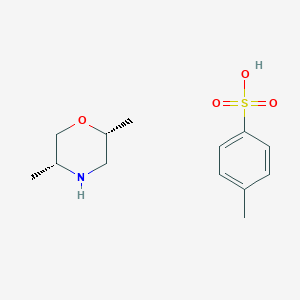
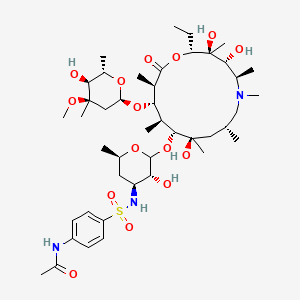

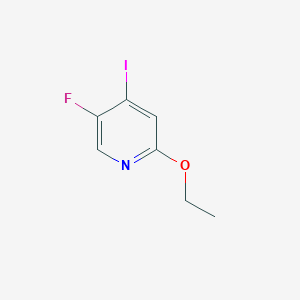

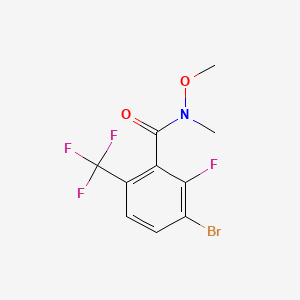
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)



